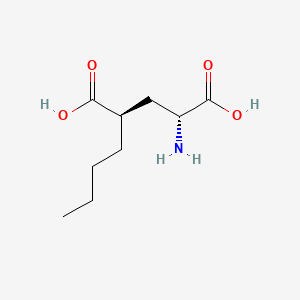

(4R)-4-Butyl-D-glutamic acid

Description

(4R)-4-Butyl-D-glutamic acid is a chiral amino acid derivative with a butyl group attached to the fourth carbon of the glutamic acid backbone

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-2-amino-4-butylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGQZBSGZRAKSV-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649649 | |

| Record name | (4R)-4-Butyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217602-18-0, 872555-88-9 | |

| Record name | rel-(2R,4R)-4-Butyl-D-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217602-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Butyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Butyl-D-glutamic acid typically involves the protection of the amino and carboxyl groups of glutamic acid, followed by the introduction of the butyl group at the fourth carbon. This can be achieved through various synthetic routes, including:

Protection of Functional Groups: The amino and carboxyl groups are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

Alkylation: The protected intermediate is then subjected to alkylation using butyl halides under basic conditions to introduce the butyl group.

Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Butyl-D-glutamic acid can undergo various chemical reactions, including:

Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or amines.

Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like acyl chlorides and anhydrides are used for amide and ester formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butyl group can yield butyric acid, while reduction of the carboxyl group can produce butanol.

Scientific Research Applications

(4R)-4-Butyl-D-glutamic acid has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Biochemistry: It serves as a substrate or inhibitor in enzyme studies.

Industrial Applications: It can be used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4R)-4-Butyl-D-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(2S,4R)-4-Fluoroglutamine: A fluorinated analogue used in positron emission tomography (PET) imaging.

(2S,4R)-4-Methylglutamate:

Uniqueness

(4R)-4-Butyl-D-glutamic acid is unique due to the presence of the butyl group, which imparts distinct physicochemical properties compared to other glutamic acid derivatives. This uniqueness can be leveraged in the design of novel compounds with specific biological activities.

Biological Activity

(4R)-4-Butyl-D-glutamic acid is an analog of glutamic acid, a crucial neurotransmitter in the central nervous system. This compound has garnered attention due to its potential therapeutic applications, particularly in neurological disorders and as a metabolic probe in cancer research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and metabolic pathways associated with this compound.

Chemical Structure and Properties

This compound is characterized by its butyl side chain at the 4-position of the glutamic acid backbone. The stereochemistry at the 4-position is critical for its biological activity, influencing receptor interactions and metabolic pathways.

Neurotransmitter Role

As a glutamate analog, this compound interacts with glutamate receptors, particularly NMDA and AMPA receptors. Studies have shown that it exhibits varying affinities for these receptors:

| Receptor Type | Affinity | Activity |

|---|---|---|

| NMDA | Moderate | Agonist |

| AMPA | Low | Antagonist |

This differential activity suggests that this compound could modulate excitatory neurotransmission, potentially providing therapeutic benefits in conditions like epilepsy and neurodegenerative diseases.

Metabolic Pathways

Research indicates that this compound undergoes specific enzymatic transformations. It is metabolized primarily by aminotransferases and can act as a substrate for glutamate dehydrogenase. The metabolic fate of this compound is crucial for understanding its physiological effects and therapeutic potential.

- Aminotransferase Reaction : Converts this compound to α-ketoglutarate.

- Glutamate Dehydrogenase : Involved in the oxidative deamination process.

These reactions are essential for integrating this compound into the broader context of amino acid metabolism.

Cancer Research

Recent studies have employed this compound as a metabolic imaging agent in oncology. Its uptake in tumor cells has been investigated using PET imaging techniques. For instance, a study demonstrated that:

- Tumor tissues showed significantly higher retention of (18F)-(2S,4R)4-fluoroglutamine (a related compound) compared to surrounding healthy tissue.

- This uptake was mediated by the ASCT2 transporter, which is upregulated in various cancers.

These findings suggest that this compound and its derivatives may serve as effective probes for assessing tumor metabolism and response to therapy.

Neurological Applications

In neuropharmacology, this compound has been explored for its potential to modulate synaptic plasticity. Experimental models indicate that it can enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Q & A

Q. What strategies resolve contradictory data in pharmacological studies, such as conflicting IC50 values across cell lines?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability. Perform dose-response curves in triplicate using automated liquid handlers. Apply cluster analysis (e.g., hierarchical clustering) to identify outlier datasets, and validate with orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurements .

Q. How can computational modeling predict the interaction of this compound with glutamate transporters?

- Methodological Answer : Use molecular docking (AutoDock Vina) with homology models of EAAT1/2 transporters based on PDB templates (e.g., 5LLU). Parameterize the butyl group’s torsional angles using quantum mechanical calculations (DFT/B3LYP). Validate predictions with mutagenesis studies targeting predicted binding residues (e.g., Tyr-403 in EAAT1) .

Q. What experimental designs are optimal for assessing in vivo metabolic stability?

- Methodological Answer : Administer radiolabeled (¹⁴C) compound via intravenous/oral routes in rodent models. Collect plasma, urine, and feces at timed intervals. Quantify metabolites using radio-HPLC and identify structures via high-resolution MSⁿ. Compare pharmacokinetic parameters (AUC, t₁/₂) between wild-type and glutaminase-knockout models to isolate metabolic pathways .

Data Interpretation & Validation

Q. How should researchers address discrepancies in crystallographic data versus solution-state NMR conformations?

- Methodological Answer : Crystal packing forces often distort solution-state conformations. Perform molecular dynamics (MD) simulations (AMBER/CHARMM) in explicit solvent to compare equilibrium structures. Use NOESY NMR to validate dominant solution conformers, focusing on cross-peaks between the butyl group and glutamic acid backbone .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-linear relationships, apply Bayesian hierarchical models to account for inter-experiment variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.